2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-methoxy-2,5-dimethylbenzyl)piperazino]-1-ethanone
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Overview
Description
2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-methoxy-2,5-dimethylbenzyl)piperazino]-1-ethanone is a complex organic compound that features a combination of fluorobenzoyl, phenoxy, methoxy, and piperazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-methoxy-2,5-dimethylbenzyl)piperazino]-1-ethanone typically involves multiple steps:
Formation of the Fluorobenzoyl Intermediate: This step involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride.
Coupling with Phenol: The 4-fluorobenzoyl chloride is then reacted with phenol in the presence of a base such as pyridine to form 4-(4-fluorobenzoyl)phenol.
Etherification: The 4-(4-fluorobenzoyl)phenol is then reacted with 2-chloroethanol to form 2-[4-(4-fluorobenzoyl)phenoxy]ethanol.
Piperazine Coupling: Finally, the 2-[4-(4-fluorobenzoyl)phenoxy]ethanol is reacted with 4-(4-methoxy-2,5-dimethylbenzyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazino groups.
Reduction: Reduction reactions can occur at the fluorobenzoyl group, potentially converting it to a fluorobenzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy and piperazino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted phenoxy or piperazino derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets such as enzymes or receptors.
Materials Science: The compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Biological Research: The compound may be used as a tool in biological research to study cellular processes or as a probe in imaging studies.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-methoxy-2,5-dimethylbenzyl)piperazino]-1-ethanone would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The fluorobenzoyl and piperazino groups may play key roles in binding to these targets, while the methoxy and phenoxy groups may influence the compound’s overall pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid:
2-(4-Fluoro-phenoxy)-benzonitrile: This compound shares the fluorobenzoyl and phenoxy groups but lacks the piperazino and methoxy groups.
Uniqueness
2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-methoxy-2,5-dimethylbenzyl)piperazino]-1-ethanone is unique due to its combination of fluorobenzoyl, phenoxy, methoxy, and piperazino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H31FN2O4 |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[4-(4-fluorobenzoyl)phenoxy]-1-[4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C29H31FN2O4/c1-20-17-27(35-3)21(2)16-24(20)18-31-12-14-32(15-13-31)28(33)19-36-26-10-6-23(7-11-26)29(34)22-4-8-25(30)9-5-22/h4-11,16-17H,12-15,18-19H2,1-3H3 |
InChI Key |
JBBPLGAQIRBPFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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